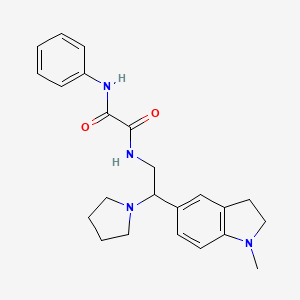
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is a chemical compound that belongs to the family of oxalamides. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and biotechnology. In
Mécanisme D'action
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide involves the inhibition of key enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. It has been found to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes involved in bacterial DNA replication. It also inhibits the activity of tubulin, a protein that plays a critical role in cell division and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been found to inhibit the growth and proliferation of microorganisms by disrupting their DNA replication and cell division processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. It also exhibits significant anticancer activity, which makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Orientations Futures
In the future, N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide could be further studied for its potential applications in various fields of scientific research. It could be further investigated for its potential use as an antibiotic or anticancer agent. It could also be studied for its potential use in the development of new drugs for the treatment of other diseases, such as viral infections and autoimmune disorders. Further research is needed to fully understand the potential of this compound and to address its limitations.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits significant antimicrobial and anticancer activity and has the potential to be developed into new drugs for the treatment of various diseases. Further research is needed to fully understand its potential and to address its limitations.
Méthodes De Synthèse
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide involves the reaction of 2-(1-methylindolin-5-yl)ethylamine with N-phenyl oxalamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to yield the final product in high purity and yield.
Applications De Recherche Scientifique
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-22(28)23(29)25-19-7-3-2-4-8-19/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVDRNXBABGTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
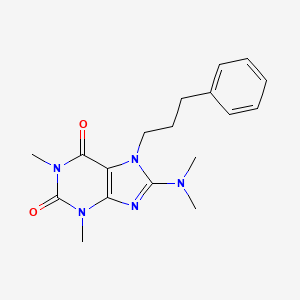

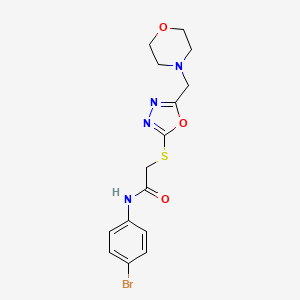
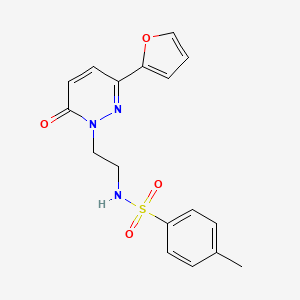
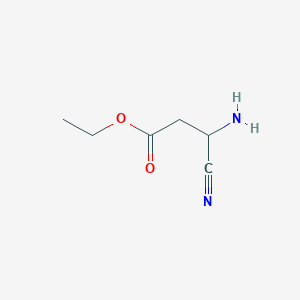
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)


![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)
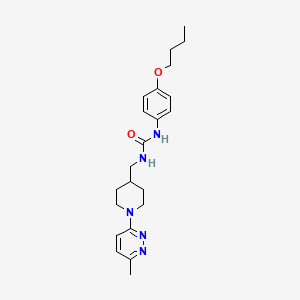
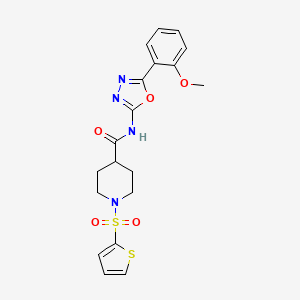

![3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2848070.png)